molecular formula C9H9BrN4O2 B279628 4-bromo-1-methyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide

4-bromo-1-methyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide

Numéro de catalogue: B279628
Poids moléculaire: 285.1 g/mol
Clé InChI: MCXJHYOLVTWUDC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-bromo-1-methyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide is a chemical compound with a molecular formula of C10H10BrN3O2. It is commonly known as BRD0705 and is a potent inhibitor of the protein kinase C (PKC) family of enzymes. BRD0705 is a promising drug candidate for the treatment of various diseases, including cancer, inflammatory disorders, and cardiovascular diseases.

Mécanisme D'action

BRD0705 is a potent inhibitor of 4-bromo-1-methyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide enzymes, which play a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound enzymes are involved in the regulation of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the phosphatidylinositol 3-kinase (PI3K) pathway, and the nuclear factor kappa B (NF-κB) pathway. By inhibiting this compound enzymes, BRD0705 can disrupt these signaling pathways and induce cell death in cancer cells.
Biochemical and Physiological Effects:
BRD0705 has been shown to have several biochemical and physiological effects. It inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BRD0705 also inhibits the production of pro-inflammatory cytokines, which can reduce inflammation in various diseases. Moreover, BRD0705 has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.

Avantages Et Limitations Des Expériences En Laboratoire

BRD0705 is a potent and selective inhibitor of 4-bromo-1-methyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide enzymes, which makes it a valuable tool for studying the role of this compound enzymes in various cellular processes. However, its potency may also pose a challenge in determining the optimal concentration for experiments. Moreover, the synthesis of BRD0705 involves a multi-step process, which may limit its availability for researchers.

Orientations Futures

There are several future directions for the research on BRD0705. One potential application is in the treatment of cancer, where BRD0705 can be used as a monotherapy or in combination with other anticancer agents. Another potential application is in the treatment of inflammatory disorders, where BRD0705 can be used to reduce inflammation and alleviate symptoms. Moreover, BRD0705 can be used as a tool for studying the role of 4-bromo-1-methyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide enzymes in various cellular processes, which can lead to the development of new therapeutic targets.

Méthodes De Synthèse

The synthesis of BRD0705 involves a multi-step process. The first step involves the condensation of 5-methyl-3-isoxazolecarboxylic acid with 4-bromo-1-methylpyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the final product, BRD0705.

Applications De Recherche Scientifique

BRD0705 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. BRD0705 has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, BRD0705 has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.

Propriétés

Formule moléculaire

C9H9BrN4O2

Poids moléculaire

285.1 g/mol

Nom IUPAC

4-bromo-1-methyl-N-(5-methyl-1,2-oxazol-3-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C9H9BrN4O2/c1-5-3-7(13-16-5)11-9(15)8-6(10)4-14(2)12-8/h3-4H,1-2H3,(H,11,13,15)

Clé InChI

MCXJHYOLVTWUDC-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)C2=NN(C=C2Br)C

SMILES canonique

CC1=CC(=NO1)NC(=O)C2=NN(C=C2Br)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.